molecular formula C11H16N2 B1422936 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 1354954-12-3

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No. B1422936
CAS RN: 1354954-12-3
M. Wt: 176.26 g/mol
InChI Key: SATJOESZGFCXCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DMPU involves various chemical reactions. It can be used as a solvent in the N-alkylation of amines . It can also be used in the O-alkylation of aldoses .


Molecular Structure Analysis

The molecular structure of DMPU is represented by the empirical formula C6H12N2O . The molecular weight of DMPU is 128.17 .


Chemical Reactions Analysis

DMPU is a versatile solvent used in various chemical reactions. It is used in the N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly (aryl ethers) . It can also be used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .


Physical And Chemical Properties Analysis

DMPU is a liquid at room temperature . It has a refractive index of 1.488 , a boiling point of 146 °C/44 mmHg , and a density of 1.06 g/mL at 25 °C .

Scientific Research Applications

Chemical Structure and Reactivity

The chemical structure of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been a subject of interest in understanding its reactivity and properties. In a study by Tabata et al. (2018), the mesylation reaction of this compound was investigated, revealing the formation of two diastereomers due to central chirality at C3. These diastereomers exhibit chair-like and boat-like conformations, significantly impacting the molecule's reactivity and potential applications (Tabata et al., 2018).

Synthesis and Potential Applications

Several studies have focused on synthesizing derivatives of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and exploring their potential applications. Notably, Maltsev et al. (2021) synthesized novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives and evaluated their anxiolytic and analgesic potentials, shedding light on the therapeutic possibilities of these compounds (Maltsev et al., 2021). Fruscella et al. (2001) also explored the anti-inflammatory effects of 1,5-benzodiazepine derivatives, indicating their potential in designing innovative anti-inflammatory molecules (Fruscella et al., 2001).

Analytical and Structural Insights

The understanding of molecular interactions and structural characteristics of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives has been enhanced through various studies. Baluja and Godvani (2014) conducted acoustical studies on these derivatives, providing insights into molecular interactions in solutions, which can be crucial for understanding the solubility and reaction behavior of these compounds in different media (Baluja & Godvani, 2014).

Novel Synthesis Methods

The field has also seen innovation in the synthesis methods of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives. Hazai et al. (2020) presented a novel approach via propylphosphonic anhydride-promoted synthesis, extending the reaction scope to various aromatic aldehydes and achieving reasonable to good yields (Hazai et al., 2020). Naeimi and Foroughi (2016) utilized ZnS nanoparticles as a catalyst for the synthesis of 1,5-benzodiazepines, offering advantages such as high yields and short reaction times (Naeimi & Foroughi, 2016).

Safety And Hazards

DMPU is known to cause serious eye damage . It is also suspected of damaging fertility or the unborn child . Personal protective equipment/face protection should be worn when handling DMPU . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

DMPU is a versatile solvent that can be used in various chemical reactions. Its use in the N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly (aryl ethers) suggests that it has potential for further applications in chemical synthesis .

properties

IUPAC Name

3,5-dimethyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-7-12-10-5-3-4-6-11(10)13(2)8-9/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATJOESZGFCXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

CAS RN

1354954-12-3
Record name 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Q & A

Q1: What are the key structural features of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives that influence their conformation?

A1: The research highlights the existence of atropisomerism in 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives due to restricted rotation around the aryl-N bond. [] This leads to two distinct diastereomers, denoted as A and B, differing in their conformation at the Ar-N(SO2) axis. Furthermore, the presence of a methyl group at C3 introduces an additional chiral center. Studies indicate that both A and B isomers predominantly adopt conformations where the C3-methyl group occupies a pseudoequatorial position. Isomer A exhibits a chair-like conformation, while isomer B displays a boat-like conformation. [] These conformational preferences have implications for the reactivity and potential biological activity of these compounds.

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